tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate
Description
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate is a carbamate derivative featuring a tert-butyl carbamate group linked to a propargyl (prop-2-yn-1-yl) chain substituted with a 4-methylthiazole moiety. This compound belongs to a broader class of carbamates with structural diversity in the substituents attached to the propargyl group. The tert-butyl carbamate group is a common protecting group in organic synthesis, enhancing solubility and stability during reactions .
Properties
IUPAC Name |
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-9-8-17-10(14-9)6-5-7-13-11(15)16-12(2,3)4/h8H,7H2,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIXQHBANZIPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#CCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with propargylamine in the presence of tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst such as a Lewis acid to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale of production and the specific requirements of the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its carbamate group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs and treatments for various infections.
Medicine: In medicine, the compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in drug design and development.
Industry: In industry, this compound is used in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism by which tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate shares structural similarities with other carbamates containing propargyl-linked heterocyclic substituents. Below is a detailed comparison based on substituent groups, synthesis routes, and properties:
Table 1: Structural and Functional Comparison of Carbamate Derivatives
Structural and Functional Insights
Heterocyclic Substituents :
- Thiazole vs. Pyrazole : The 4-methylthiazole group in the target compound offers distinct electronic properties compared to pyrazole derivatives. Thiazoles are sulfur-containing heterocycles with enhanced π-stacking capabilities, whereas pyrazoles are nitrogen-rich and often participate in hydrogen bonding .
- Thiophene vs. Oxane Hybrids : Thiophene-based carbamates (e.g., CAS 889451-78-9) may exhibit improved solubility in organic solvents compared to oxane-containing analogs, which have higher polarity .
- Synthetic Routes: Propargyl carbamates are typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl N-[3-(5-chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate () was synthesized in an 80% yield using reductive cyclization, highlighting efficient methodologies for similar compounds . Palladium-catalyzed reactions (e.g., Sonogashira coupling) are widely used for introducing propargyl groups, as seen in the synthesis of tert-butyl 4-[3-(2,6-dichloropyridin-4-yl)prop-2-yn-1-yl]piperazine-1-carboxylate (95% yield, ) .
- In contrast, benzimidazolone-containing analogs () are intermediates in bioactive molecule synthesis, implying stricter handling requirements .
Biological Activity
tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety linked to a thiazole derivative. The thiazole ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
Chemical Formula: C₁₁H₁₄N₂O₂S
Molecular Weight: 238.31 g/mol
CAS Number: 2166992-26-1
The biological activity of this compound primarily involves interaction with specific enzymes and receptors. The thiazole ring enhances the compound's ability to bind to targets relevant in various biological pathways:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and infections.
- Receptor Binding: It may interact with receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating a promising potential for antibiotic development.
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound induced apoptosis at concentrations above 50 µM. The mechanism was linked to the activation of caspase pathways, suggesting its role as a potential anticancer agent.
Research Findings
Recent research has highlighted the structural importance of the thiazole moiety in enhancing biological activity. Modifications to the thiazole ring have been explored to improve potency and selectivity against specific targets:
- Structure–Activity Relationship (SAR): Variations in substituents on the thiazole ring have been correlated with increased cytotoxicity and selectivity for cancer cells.
- Combination Therapies: Combining this compound with established chemotherapeutics has shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Q & A
Q. Basic Characterization Techniques
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+H]⁺ peaks) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for carbamate (tert-butyl ~1.4 ppm) and thiazole (C4-methyl ~2.4 ppm) signals .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 5%) validate bond lengths/angles .
What strategies optimize Sonogashira coupling for low yields?
Q. Advanced Troubleshooting
- Catalyst Ratios : Increase PdCl₂(PPh₃)₂ to 0.1 eq and CuI to 0.2 eq to enhance reactivity .
- Temperature : Stir at 50°C for 12–24 hours to accelerate sluggish reactions .
- Side Reactions : Add molecular sieves to absorb moisture, minimizing alkyne dimerization .
- Purification : Use preparative HPLC to isolate the product from byproducts (e.g., homocoupled alkynes) .
How to address discrepancies in spectroscopic data between batches?
Q. Advanced Data Analysis
- Purity Checks : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities >95% .
- Solvent Effects : Compare NMR in CDCl₃ vs. DMSO-d₆; carbamate protons may shift due to hydrogen bonding .
- Diastereomers : If propargyl stereochemistry is ambiguous, use chiral HPLC or NOE experiments .
What are critical storage conditions for stability?
Q. Basic Handling Protocols
- Storage : Keep in anhydrous, dark conditions at −20°C under nitrogen to prevent hydrolysis/oxidation .
- Reactivity : Avoid strong acids/bases (e.g., TFA or NaOH), which cleave the tert-butyl carbamate group .
How to manage reactivity during functionalization?
Q. Advanced Functional Group Protection
- Carbamate Stability : Use Boc-protecting groups during alkylation; deprotect with HCl/dioxane (4M) .
- Thiazole Reactivity : Avoid electrophilic reagents (e.g., Br₂) that may sulfonate the thiazole ring .
What analytical techniques quantify this compound in mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
